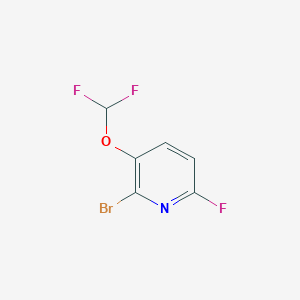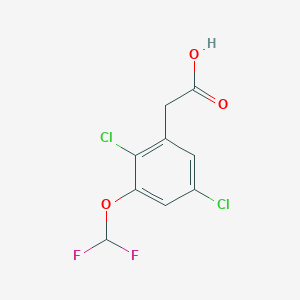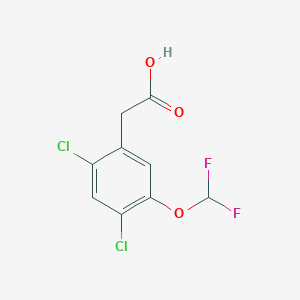
3-Oxo-4-(3-chlorophenyl)butanoyl chloride
Overview
Description
3-Oxo-4-(3-chlorophenyl)butanoyl chloride is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of a butanoyl chloride group attached to a 3-chlorophenyl group. This compound is primarily used in scientific research and has various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-oxo-4-(3-chlorophenyl)butanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(3-chlorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 3-hydroxy-4-(3-chlorophenyl)butanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-oxo-4-(3-chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include aqueous or organic solvents and controlled temperatures.
Major Products Formed
Amides, Esters, and Thioesters: From substitution reactions.
3-Hydroxy-4-(3-chlorophenyl)butanoic acid: From reduction reactions.
3-Oxo-4-(3-chlorophenyl)butanoic acid: From oxidation reactions.
Scientific Research Applications
3-Oxo-4-(3-chlorophenyl)butanoyl chloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on enzymes and other biomolecules, which can result in the modification of their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-4-(4-chlorophenyl)butanoyl chloride
- 4-Chloro-3-oxobutanoyl chloride
- Butanoyl chloride, 4,4,4-trifluoro-3-oxo-
Uniqueness
3-Oxo-4-(3-chlorophenyl)butanoyl chloride is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives formed. This positional isomerism can lead to different biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-7(4-8)5-9(13)6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKHKGLMMSVUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















